molecular formula C16H12Cl2N2O B8552035 2(1h)-Quinolinone,3-(3-amino-2,6-dichlorophenyl)-1-methyl-

2(1h)-Quinolinone,3-(3-amino-2,6-dichlorophenyl)-1-methyl-

Cat. No.: B8552035
M. Wt: 319.2 g/mol
InChI Key: CLIHKWFZNRWYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(1h)-Quinolinone,3-(3-amino-2,6-dichlorophenyl)-1-methyl- is a useful research compound. Its molecular formula is C16H12Cl2N2O and its molecular weight is 319.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(1h)-Quinolinone,3-(3-amino-2,6-dichlorophenyl)-1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1h)-Quinolinone,3-(3-amino-2,6-dichlorophenyl)-1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H12Cl2N2O

Molecular Weight

319.2 g/mol

IUPAC Name

3-(3-amino-2,6-dichlorophenyl)-1-methylquinolin-2-one

InChI

InChI=1S/C16H12Cl2N2O/c1-20-13-5-3-2-4-9(13)8-10(16(20)21)14-11(17)6-7-12(19)15(14)18/h2-8H,19H2,1H3

InChI Key

CLIHKWFZNRWYAR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)C3=C(C=CC(=C3Cl)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspended solution of 3-(2,6-dichloro-3-nitro-phenyl)-1-methyl-1H-quinolin-2-one (50 mg, 0.143 mmol) in EtOH (3.0 mL) is added a solution of Sn(II)Cl2 (122 mg, 0.644 mmol) in concentrated HCl (2.0 mL) at 75° C. After the mixture is stirred for 30 minutes at 75° C., the mixture is diluted with EtOAc and neutralized with K2CO3 until a pH of 8 is achieved. The organic layer is washed with saturated K2CO3, brine and dried, filtered and concentrated to give crude product (44.2 mg, 96.7%).
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
Sn(II)Cl2
Quantity
122 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96.7%

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